4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide, also known by its chemical formula C₉H₁₁BrN₁O₂S, is a sulfonamide compound that incorporates a bromine atom, a methoxy group, and a methyl group on a benzene ring. Sulfonamides are recognized for their antimicrobial properties and are utilized in various therapeutic applications. This compound falls under the category of synthetic antimicrobial agents and is structurally characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to an aromatic system.
The compound is classified as a sulfonamide, which is a subclass of synthetic antibiotics that contain a sulfonyl group attached to an amine. Sulfonamides are widely used in clinical settings for their antibacterial properties and have been pivotal in the treatment of bacterial infections since their discovery in the early 20th century .
The synthesis of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide can be achieved through several methods, typically involving the introduction of the sulfonamide group to an appropriate aromatic precursor. The general approach includes:
This method allows for the selective introduction of the sulfonamide functionality while maintaining the integrity of other substituents on the aromatic ring .
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide can participate in various chemical reactions typical of sulfonamides:
These reactions make it versatile for further modifications in pharmaceutical chemistry .
As a member of the sulfonamide class, 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide exerts its antibacterial effects primarily through competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for synthesizing folate, which is necessary for bacterial growth and replication. By inhibiting this enzyme, sulfonamides effectively starve bacteria of folate, leading to their inability to multiply.
The mechanism can be summarized as follows:
The physical properties of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide include:
Chemical properties include:
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide has several applications in scientific research and medicine:
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide represents a structurally advanced brominated sulfonamide derivative of significant interest in medicinal chemistry. Its molecular architecture integrates three key functional groups: a sulfonamide moiety (–SO₂NH₂) at position 1, a bromo substituent (–Br) at position 4, and a methoxy group (–OCH₃) at position 2, all anchored to a methyl-substituted benzene core (C₈H₁₀BrNO₃S; CID 165914945) [4]. This compound exemplifies the broader family of brominated methoxy-methylbenzenesulfonamides, which serve as privileged scaffolds in the design of targeted therapeutics. The strategic placement of electron-donating (methoxy) and electron-withdrawing (bromo) groups creates distinct electronic environments that influence protein binding and cellular permeability. Such derivatives occupy a critical niche in drug discovery due to their synthetic versatility and capacity for selective biomolecular interactions, particularly in oncology and antiparasitic applications where sulfonamide-based tubulin inhibitors show promise [2] [5].
The core structure of brominated methoxy-methylbenzenesulfonamides combines planar aromaticity, directional polarity, and steric diversity to enable multifaceted biomolecular interactions. The benzene ring provides a rigid platform for substituent display, while the methyl group at position 5 enhances lipophilicity, facilitating membrane penetration. As evidenced in related compounds like 4-bromo-2-methylanisole (C₈H₉BrO; CAS 14804-31-0), this scaffold exhibits moderate lipophilicity (LogP 3.63) and a melting point range of 66–69°C, reflecting stable crystalline packing suitable for pharmaceutical formulation [1]. The sulfonamide group introduces hydrogen-bonding capability (PSA ≈ 90 Ų) and weak acidity (pKa ≈ 10), allowing salt formation and pH-dependent solubility modulation. Bromine’s substantial atomic radius (1.85 Å) creates localized hydrophobic pockets, enabling halogen bonding with carbonyl groups or π-systems in target proteins. This is exemplified in drug conjugates where sulfonamide linkage systems exploit these properties for tumor-targeted delivery [3].
Table 1: Physicochemical Properties of Representative Brominated Methoxy-Methylbenzene Derivatives
Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | LogP | Role in Drug Design |
---|---|---|---|---|---|
4-Bromo-2-methylanisole | C₈H₉BrO | 66–69 | 226.1 | 3.63 | Synthetic intermediate |
Target sulfonamide derivative | C₈H₁₀BrNO₃S | Not reported | Not reported | Estimated ~2.8 | Tubulin inhibitor scaffold |
Sulfonamide-containing compounds demonstrate potent antimitotic effects through microtubule destabilization and tubulin polymerization inhibition. Diarylsulfonamides, including derivatives structurally analogous to 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide, bind selectively to the colchicine site of β-tubulin, disrupting spindle assembly and triggering G2/M cell cycle arrest [2] [5]. Unlike classical colchicine-site ligands, these sulfonamides exploit sequence variations in parasitic versus mammalian tubulin, offering potential selectivity against pathogens like Leishmania infantum while sparing host cells [2]. Recent studies show that benzenesulfonamide-chalcone hybrids exhibit nanomolar antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values correlating with electronic perturbations from substituents like the 4-bromo group [5]. The sulfonamide moiety serves dual roles: it acts as a hydrogen-bond acceptor for tubulin backbone amides and as a conformational lock due to restricted rotation around the S–N bond, preorganizing the molecule for optimal binding.
Table 2: Antiproliferative Activities of Selected Sulfonamide Derivatives
Compound Class | Cancer Cell Line | IC₅₀ (μM) | Key Structural Features | Proposed Mechanism |
---|---|---|---|---|
Benzenesulfonamide-chalcone | HepG2 | 0.24–3.81 | 4-Br, enone linker | Tubulin polymerization inhibition |
Diaryl sulfonamides | MV4-11 (AML) | 0.78–0.87 | Isoxazole core + sulfonamide | BRD4 inhibition + microtubule disruption |
Target scaffold derivatives | MCF-7 | 1.05–4.32 | 2-OMe, 5-CH₃, 4-Br | Colchicine-site binding |
The methoxy (–OCH₃) and bromo (–Br) substituents in 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide synergistically modulate target engagement through electronic, steric, and hydrophobic effects. Computational docking studies of analogous sulfonamides reveal that the 2-methoxy group donates electrons to the aromatic ring (+M effect), enhancing π-stacking with tubulin’s T7 loop (Phe β351), while its oxygen forms a critical hydrogen bond with Ala β316 backbone NH [5]. The bromo substituent at position 4 serves dual roles: its electron-withdrawing nature (–I effect) increases sulfonamide NH acidity, strengthening key hydrogen bonds with Val β181, while its hydrophobic surface occupies a pocket lined by Leu β248 and Ala β316 side chains. This combination explains why 4-bromo-2-methoxy analogs show >10-fold higher activity against intracellular Leishmania amastigotes compared to unsubstituted derivatives [2]. Bromine’s role extends beyond passive hydrophobicity—it engages in halogen bonding with tubulin’s carbonyl groups (e.g., C=O of Asn β349), with binding energy contributions estimated at 2–4 kcal/mol through quantum mechanical calculations [5].
Table 3: Impact of Substituent Position on Tubulin Binding Affinity
Substituent Pattern | Relative Binding Energy (kcal/mol) | Hydrophobic Contact Contribution | Key Interactions |
---|---|---|---|
2-OMe, 4-Br, 5-CH₃ | -9.8 (reference) | 65% | Halogen bond: Br···O=C (Asn β349) |
H-bond: SO₂NH···Val β181 | |||
2-H, 4-Br, 5-CH₃ | -7.1 | 62% | Lost H-bond with Ala β316 |
2-OMe, 4-H, 5-CH₃ | -8.2 | 58% | Weakened hydrophobic packing |
2-OMe, 4-Br, 5-H | -8.9 | 60% | Reduced van der Waals contacts |
The methyl group at position 5 enhances binding entropy by displacing ordered water molecules from a shallow hydrophobic cleft adjacent to the colchicine site. Molecular dynamics simulations indicate that 5-methyl substitution reduces local flexibility (RMSF ≤0.6 Å) in the ZA loop of β-tubulin, stabilizing the inactive conformation. This substituent’s small size is optimal—bulkier groups (ethyl, propyl) induce steric clashes with Ile β318, while hydrogen-bonding groups (hydroxymethyl) disrupt the hydrophobic pocket [5]. Collectively, these insights validate 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide as a structurally refined scaffold for next-generation antimitotics, with substituent roles systematically optimized through iterative SAR studies.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6